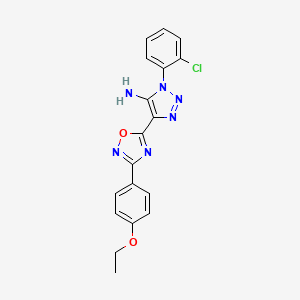
1-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of heterocyclic compounds is a focal point in the research of novel chemical entities with potential biological activities. In the study presented in paper , a series of novel heterocyclic compounds were synthesized starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. This compound served as a precursor for further chemical transformations, leading to the creation of thiosemicarbazides and 1,3,4-oxadiazole derivatives. The synthesis involved cyclization and aminomethylation reactions, with the final products being characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be complex and challenging to determine. In paper , the synthesis of a pyrazole derivative is described, where the regioisomer was identified using single-crystal X-ray analysis. This method provided an unambiguous structure determination, highlighting the importance of advanced analytical techniques in confirming the molecular structure of synthesized compounds. The study also noted the conformational differences between the methoxybenzene and pyrazole rings, which resulted in unique molecules within the crystal structure.
Chemical Reactions Analysis
Chemical reactions leading to the formation of novel heterocyclic compounds often involve multiple steps and reagents. Paper outlines the preparation of novel oxazolyl compounds through a coupling reaction followed by a reaction with hydroxylamine hydrochloride. The study emphasizes the importance of each reaction step in achieving the desired heterocyclic structure. The characterization of these compounds was thorough, utilizing melting point determination, elemental analysis, and spectroscopic methods to confirm the structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for understanding their potential applications. In paper , the synthesized compounds were not only characterized structurally but also screened for their biological activities, specifically lipase and α-glucosidase inhibition. The study found that certain compounds exhibited significant inhibitory activities, which could be correlated with their chemical structures. The physical properties, such as melting points and solubility, were also likely considered during the characterization process, although not explicitly mentioned in the abstract.
Antibacterial Activity Analysis
The antibacterial properties of novel compounds add value to their potential therapeutic applications. Paper conducted an in vitro antibacterial assay for the synthesized oxazolyl compounds against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The results showed good antibacterial activity, suggesting that these compounds could be further explored as antibacterial agents. The study provides a case where the chemical synthesis of novel compounds directly translates to potential real-world applications in combating bacterial infections.
科学的研究の応用
Synthesis of Heterocyclic Compounds
This compound is a part of research efforts to synthesize new heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have been synthesized and studied for their antimicrobial activities. These efforts involve the creation of compounds with potential to act against various microorganisms, demonstrating the compound's role in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
Research has also extended into the anticancer potential of derivatives of this compound. A study on the synthesis and evaluation of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives highlighted their anticancer activity against human cancer cell lines, suggesting the compound's relevance in the search for new cancer therapies (Yakantham et al., 2019).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have been synthesized, displaying significant nematocidal activities. This research demonstrates the compound's utility in developing new nematicides for agricultural applications, showing promise in controlling nematode pests (Liu et al., 2022).
Photochemical Studies
The compound's structural framework is involved in photochemical studies, leading to the discovery of new photoinduced molecular rearrangements. These studies offer insights into the photolytic behavior of related oxadiazoles, contributing to the understanding of their chemical properties and potential applications in material science (Buscemi et al., 1996).
Synthesis of Fluorinated Compounds
A photochemical methodology for synthesizing fluorinated 1,2,4-oxadiazoles has been reported, highlighting the role of this compound in creating fluorinated heterocycles. These compounds have applications in various fields, including pharmaceuticals and materials science, due to their unique properties (Buscemi et al., 2001).
特性
IUPAC Name |
3-(2-chlorophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-2-26-12-9-7-11(8-10-12)17-21-18(27-23-17)15-16(20)25(24-22-15)14-6-4-3-5-13(14)19/h3-10H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRXHMVZOHSDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)
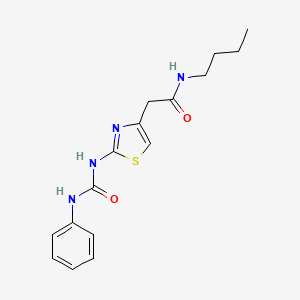
![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530454.png)
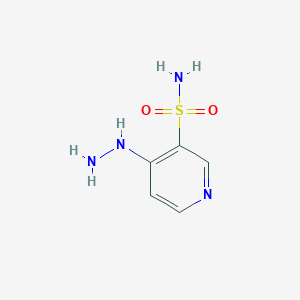
![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)
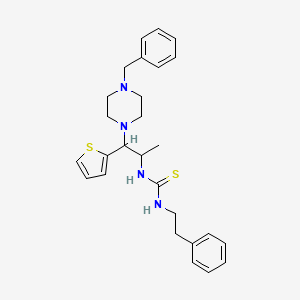
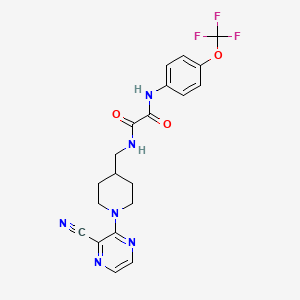
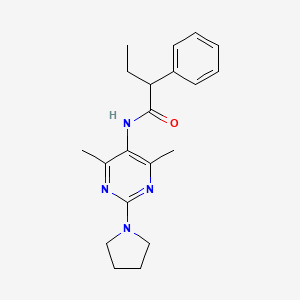
![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)
![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride](/img/structure/B2530467.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)
